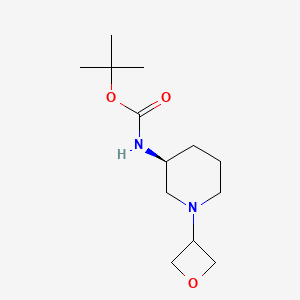

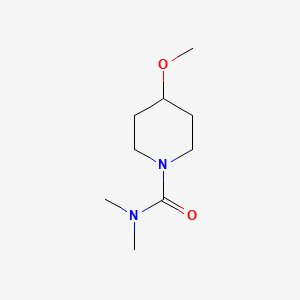

(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate” is a chemical compound with the molecular formula C16H22N2O3 . It’s also known as "Carbamic acid, N-[(3S)-1-(3-oxetanyl)-3-piperidinyl]-, phenylmethyl ester" .

Molecular Structure Analysis

The molecular weight of “(S)-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate” is 290.36 . The average mass is 290.358 Da and the monoisotopic mass is 290.163055 Da .Aplicaciones Científicas De Investigación

Process Development and Synthesis

A practical and scalable synthesis process has been developed for an intermediate compound closely related to (S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate, utilizing an efficient one-pot, two-step sequence starting from readily available materials. This process, involving a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, has proven to be crucial in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, showcasing the compound's importance in medicinal chemistry (Li et al., 2012).

Lewis Pair Reactivity and Bond Activation

Research on aluminum and gallium hydrazides revealed their potential as active Lewis pairs due to their ability to activate C–H bonds of moderately acidic substrates. The study highlights the structural versatility and reactivity of compounds similar to (S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate, emphasizing their role in innovative chemical transformations (Uhl et al., 2016).

Photoredox Catalysis

A photoredox-catalyzed amination of o-hydroxyarylenaminones with a versatile amidyl-radical precursor developed in a laboratory demonstrates a novel cascade pathway for assembling a range of 3-aminochromones under mild conditions. This research underscores the potential of (S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate derivatives in photoredox catalysis and their application in constructing diverse amino pyrimidines, further broadening their scientific applications (Wang et al., 2022).

Drug Discovery and Synthesis

In drug discovery, the oxetane ring, closely related to the structure of (S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate, is recognized for its bioisosteric properties. A convenient approach to access structurally diverse 3-aminooxetanes highlights the compound's significance in synthesizing bioactive molecules, demonstrating its pivotal role in the development of new pharmaceuticals (Hamzik & Brubaker, 2010).

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-1-(oxetan-3-yl)piperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-5-4-6-15(7-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLAKKRUEGJYMY-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2712019.png)

![N-(2,3-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2712020.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)thio]-1H-indole](/img/structure/B2712025.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2712029.png)

![N-(3-chloro-4-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2712030.png)

![Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712035.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712036.png)

![N-[[4-[4-(Cyclopropanecarbonyl)-1,4-diazepane-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712040.png)

![[2-[Benzyl(methyl)amino]-2-oxoethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate](/img/structure/B2712041.png)